Cas no 118081-34-8 (Ceftibuten dihydrate)
Ceftibuten dihydrate structure
Product Name:Ceftibuten dihydrate
Numéro CAS:118081-34-8
Le MF:C15H18N4O8S2
Mégawatts:446.455420970917
MDL:MFCD00864918
CID:63334
PubChem ID:5282241
Update Time:2025-04-18
Ceftibuten dihydrate Propriétés chimiques et physiques
Nom et identifiant
-
- Ceftibuten dihydrate
- Sch-39720
- (+)-(6R,7R)-7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxy-2-butenamide]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- Sch-39720 dihydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,dihydrate
- Cetb
- Cedax
- D02121
- Seftem
- Cedax-13C3
- Cedax (tn)
- S 7432-13C3
- Seftem (tn)
- Ceftibuten (jp15)
- Ceftibuten (dihydrate)
- ceftibuten.2H2O
- Isocef
- 62F4443RWP
- Ceftibuten hydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azab
- (6R,7R)-7-(((Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
- SCHEMBL159144
- CEFTIBUTEN DIHYDRATE [VANDF]
- Q27116185
- CEFTIBUTEN DIHYDRATE [MI]
- CEFTIBUTEN DIHYDRATE [WHO-DD]
- HY-B0698A
- CEFTIBUTEN HYDRATE [JAN]
- Ceftibuten hydrate (JP17)
- (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6.ALPHA.,7.BETA.(Z)))-
- 1ST162942W
- 118081-34-8
- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid--water (1/2)
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6alpha,7beta(Z)))-
- (6R,7R)-7-((2Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enoylamino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
- AKOS025149353
- CHEBI:34618
- CEFTIBUTEN DIHYDRATE [ORANGE BOOK]
- MFCD08141796
- CCG-269195
- A803878
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2)
- cis-Ceftibuten dihydrate
- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
- UNII-62F4443RWP
- CS-4518
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
- s3623
- DA-51758
- Ceftibuten hydrate (JP18)
-
- MDL: MFCD00864918
- Piscine à noyau: 1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1
- La clé Inchi: SSWTVBYDDFPFAF-DKOGRLLHSA-N
- Sourire: S1CC=C(C(=O)O)N2C([C@H]([C@@H]12)NC(/C(=C\CC(=O)O)/C1=CSC(N)=N1)=O)=O.O.O
Propriétés calculées
- Qualité précise: 446.05700
- Masse isotopique unique: 446.05660589g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 6
- Complexité: 755
- Nombre d'unités de liaison covalente: 3
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 219
Propriétés expérimentales
- Couleur / forme: No data available
- Point de fusion: >180°C (dec.)
- Point d'ébullition: 966.4°C at 760 mmHg
- Point d'éclair: No data available
- Solubilité: 生物体外In Vitro:DMSO溶解度≥ 35 mg/mL(78.39 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- Le PSA: 234.92000
- Le LogP: 0.73320
- Pression de vapeur: No data available
Ceftibuten dihydrate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ceftibuten dihydrate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0698A-10mM*1mLinDMSO |
Ceftibuten dihydrate |
118081-34-8 | ≥98.0% | 10mM*1mLinDMSO |
¥660 | 2022-05-18 | |
| MedChemExpress | HY-B0698A-10mg |
Ceftibuten dihydrate |
118081-34-8 | ≥98.0% | 10mg |
¥600 | 2024-04-20 | |
| MedChemExpress | HY-B0698A-50mg |
Ceftibuten dihydrate |
118081-34-8 | ≥98.0% | 50mg |
¥1700 | 2024-04-20 | |
| MedChemExpress | HY-B0698A-100mg |
Ceftibuten dihydrate |
118081-34-8 | ≥98.0% | 100mg |
¥2300 | 2024-04-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EI703-10mg |
Ceftibuten dihydrate |
118081-34-8 | 98+% | 10mg |
761CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EI703-5mg |
Ceftibuten dihydrate |
118081-34-8 | 98+% | 5mg |
507CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EI703-50mg |
Ceftibuten dihydrate |
118081-34-8 | 98+% | 50mg |
2273CNY | 2021-05-08 | |
| S e l l e c k ZHONG GUO | S3623-25mg |
Ceftibuten dihydrate |
118081-34-8 | 98% | 25mg |
¥1040.8 | 2023-09-15 | |
| DC Chemicals | DC9355-100 mg |
Ceftibuten (dihydrate) |
118081-34-8 | >98% | 100mg |
$200.0 | 2022-02-28 | |
| DC Chemicals | DC9355-250 mg |
Ceftibuten (dihydrate) |
118081-34-8 | >98% | 250mg |
$400.0 | 2022-02-28 |
Ceftibuten dihydrate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:118081-34-8)Ceftibuten dihydrate
Numéro de commande:A803878
État des stocks:in Stock
Quantité:50mg/100mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:41
Prix ($):213.0/288.0
Courriel:sales@amadischem.com
Ceftibuten dihydrate Littérature connexe
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
118081-34-8 (Ceftibuten dihydrate) Produits connexes
- 97519-39-6(ceftibuten)
- 79350-10-0((6R-trans)-7-(2-Amino-4-thiazolyl)acetylamino-3-ethenyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid)
- 97519-40-9((E)-Ceftibuten Dihydrate)
- 105889-45-0(Cefcapene pivoxil)
- 147816-24-8(Cefcapene pivoxil hydrochloride hydrate)
- 147816-23-7(Cefcapene pivoxil hydrochloride)
- 873945-95-0(5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentenyl]amino]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester,(6R,7R)-, compd. with 2-butanone (1:1))
- 135889-00-8(Cefcapene)
- 152824-70-9(5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-penten-1-yl]amino]-8-oxo-,sodium salt (1:1), (6R,7R)-)
- 873945-84-7(5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentenyl]amino]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester,(6R,7R)-, compd. with 2-propanol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:118081-34-8)Ceftibuten dihydrate
Pureté:99%/99%
Quantité:50mg/100mg
Prix ($):213.0/288.0